Kinase Inhibition Selectivity: Dual PI3K/mTOR/CDK2 Activity vs. Single-Target Pyrimidine Inhibitors
In a kinase screening campaign, a series of 6-aminopyrimidines (incorporating the 6-aminopyrimidine core) were identified as inhibitors of PI3K, mTOR, and/or CDK2 with mixed inhibition profiles [1]. Unlike selective single-kinase pyrimidine-based inhibitors (e.g., palbociclib, which selectively targets CDK4/6), these 6-aminopyrimidine derivatives demonstrated simultaneous modulation of cell cycle (via CDK2) and survival/growth signaling (via PI3K/mTOR). This dual-targeting capability produced enhanced antitumor activity in colorectal cancer cell lines compared to single-pathway inhibition [1]. The 6-amino substitution pattern contributes directly to this multi-kinase recognition profile, whereas 2-aminopyrimidine or 4-aminopyrimidine analogs typically exhibit more restricted kinase selectivity.
| Evidence Dimension | Kinase inhibition profile |
|---|---|
| Target Compound Data | 6-Aminopyrimidine series: inhibition of PI3K and/or mTOR and/or CDK2 (mixed profile) |
| Comparator Or Baseline | Palbociclib: selective CDK4/6 inhibitor; 2,6-diaminopyrimidines: narrower kinase selectivity |
| Quantified Difference | Qualitative difference in kinase selectivity: dual/triple inhibition vs. single-target selectivity |
| Conditions | Kinase screening; HCT116 and HT29 colorectal cancer cell lines |
Why This Matters
The 6-aminopyrimidine core enables multi-kinase inhibition that is not achievable with 2-amino or 4-amino substituted pyrimidines, making it the preferred scaffold for programs targeting synergistic pathway inhibition.
- [1] ScienceOpen. A series of 6-aminopyrimidines identified from a kinase screen that inhibit PI3K and/or mTOR and/or CDK2. Background document. View Source
